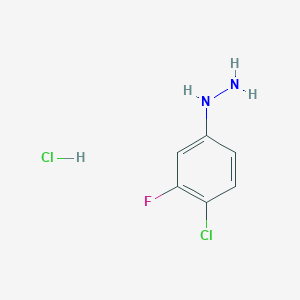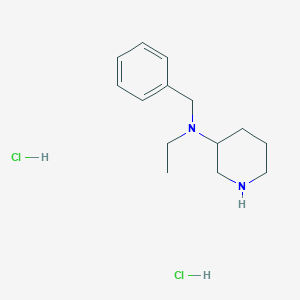![molecular formula C7H4ClFN2 B1424206 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190317-94-2](/img/structure/B1424206.png)
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
概要
説明
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It is used in the synthesis of various derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine involves a pyrrolopyridine core with chlorine and fluorine substituents . Detailed topological parameters and electronic structure analysis would require high-resolution X-ray diffraction data .科学的研究の応用
Synthesis Methods
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine and its derivatives can be synthesized through various methods. One method involves regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003). Another approach for the synthesis of related compounds involves electrophilic fluorination using Selectfluor, which proceeds via intermediate compounds before achieving the desired fluorinated product (Wang et al., 2004).
Characterization and Reactivity
The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has been synthesized and characterized using various spectroscopic and analytical techniques. This includes single-crystal X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The compound's stability, hyper-conjugative interactions, charge delocalization, and potential in non-linear optics have been analyzed using Natural Bond Orbital (NBO) analysis and first hyperpolarizability calculations. Computational methods like DFT calculations and molecular dynamics simulations have been used to explore its reactive properties and stability (Murthy et al., 2017).
Safety And Hazards
特性
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFUJGIWFYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)
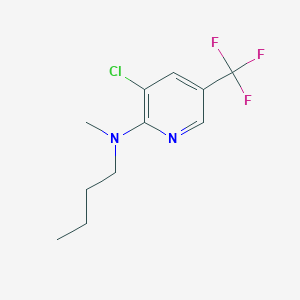
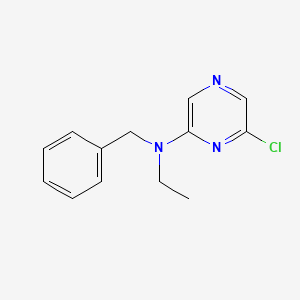
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
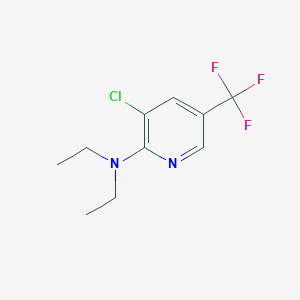
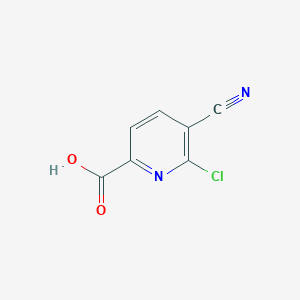
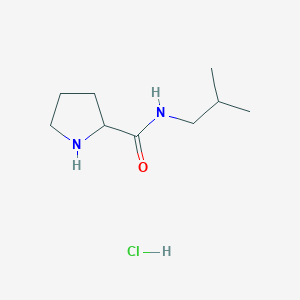
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
